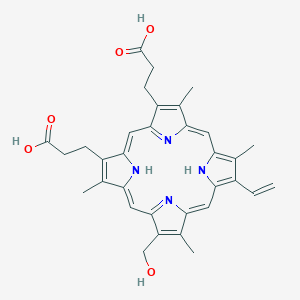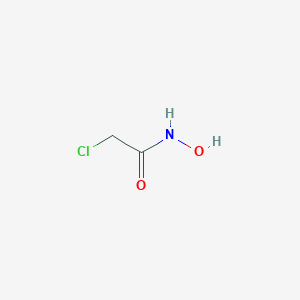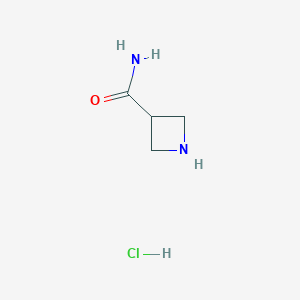![molecular formula C9H9ClN2 B176253 3-[(4-Chlorophenyl)amino]propanenitrile CAS No. 41833-57-2](/img/structure/B176253.png)
3-[(4-Chlorophenyl)amino]propanenitrile
Vue d'ensemble
Description
“3-[(4-Chlorophenyl)amino]propanenitrile” is a chemical compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of “3-[(4-Chlorophenyl)amino]propanenitrile” consists of a propanenitrile group attached to a 4-chlorophenyl group via an amino link . The InChI code for this compound is 1S/C9H9ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,6H2 .Physical And Chemical Properties Analysis
“3-[(4-Chlorophenyl)amino]propanenitrile” is a solid at room temperature . It has a melting point of 47-49°C .Applications De Recherche Scientifique
Theoretical Studies and Molecular Structures
- Intramolecular Hydrogen Bonds and Anomeric Effects : 3-chloro-propanenitrile, a variant of the compound , has been studied for its intramolecular hydrogen bonds and anomeric interactions. These properties are crucial in understanding the compound's stability and geometry (Fernández et al., 1992).
- Molecular Structure Analysis : The molecular structure, spectroscopic and quantum chemical properties of a related compound, 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, were analyzed to understand the charge distribution and molecular stability (Sivakumar et al., 2021).
Synthesis and Reactivity
- Synthesis of Heterocyclic Systems : The compound has been used as a precursor in synthesizing various heterocyclic systems such as imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These applications highlight its versatility in organic synthesis (Drabina & Sedlák, 2012).
- Catalyzed Reactions : A related compound, 2-arylhydrazononitriles, was used in synthesizing a variety of heterocyclic substances, demonstrating its potential in catalyzed reactions and the creation of antimicrobial agents (Behbehani et al., 2011).
Biological and Antimicrobial Activities
- Antimicrobial Activity : Compounds synthesized using 3-[(4-Chlorophenyl)amino]propanenitrile or its derivatives have been found to exhibit antimicrobial activities, showing potential in drug development (Okasha et al., 2022).
Applications in Material Science
- Corrosion Inhibition : A study on thiazole and thiadiazole derivatives, which may include structures similar to 3-[(4-Chlorophenyl)amino]propanenitrile, showed applications in corrosion inhibition, indicating its potential use in material science and engineering (Kaya et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chloroanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFGGHYTGAQWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364493 | |
| Record name | 3-[(4-chlorophenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)amino]propanenitrile | |
CAS RN |
41833-57-2 | |
| Record name | 3-[(4-chlorophenyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-CHLOROANILINO)PROPIONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)


![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)






![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)